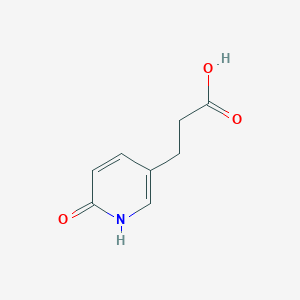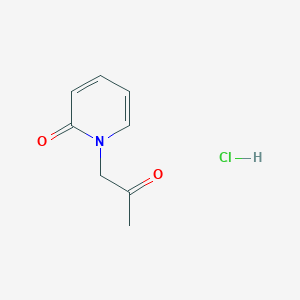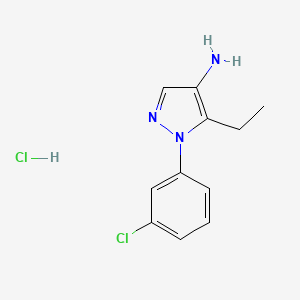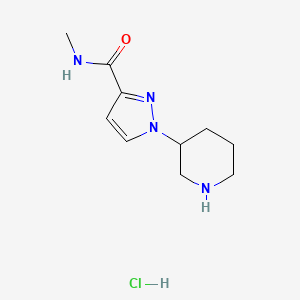
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid
Descripción general
Descripción
“3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “3-Pyridinepropionic acid” and is commonly used as a ligand to make coordination polymers .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using X-ray crystallography . This technique allows scientists to determine the arrangement of atoms within a crystal and can provide valuable insights into the structure of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 168.15 and its IUPAC name is "3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoic acid" .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystallography
Research by Dobbin et al. (1993) explored hydrogen bonding in derivatives of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid. Their study highlighted hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. X-Ray crystallography was used to demonstrate the hydrogen bonding, revealing intramolecular bonding forming a unique 8-membered chelate ring in certain derivatives (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Synthesis and Derivatives
Sanchez et al. (1994) detailed an efficient synthesis method for 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, a compound closely related to this compound. This synthesis approach allowed for the creation of various side chains for β-lactams, demonstrating the compound's utility in synthesizing diverse chemical structures (Sanchez, Mich, & Huang, 1994).
Synthesis and Cardiotonic Activity
Mosti et al. (1992) investigated the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally similar to this compound. Their work included testing these compounds for cardiotonic activity, indicating potential applications in medicinal chemistry (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
Covalent Coupling Reagent Synthesis
Noel and Pichat (1983) synthesized a compound related to this compound, namely 3-([2,6-14C]2-pyridinyldithio) propanoic acid. This compound was developed as a disulphide covalent coupling reagent, showcasing the compound's relevance in biochemical applications (Noel & Pichat, 1983).
Degradation and Environmental Impact
Li et al. (2017) studied the degradation mechanism of pyridine in drinking water, which is relevant to understanding the environmental impact of pyridine derivatives like this compound. This research is crucial for assessing the ecological implications of such compounds (Li, Yi, Yi, Zhou, & Wang, 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and oxidoreductases. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also interact with cofactors, such as NADH and FADH2, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism .
Propiedades
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVXNDOICMOVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)







![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)